N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide, also known as JNJ-64123247, is a small molecule that has been the subject of scientific research.
Early research suggests that JNJ-64123247 may act as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation can be implicated in several diseases.
Specifically, JNJ-64123247 has been investigated as a potential inhibitor of FGFR1, a fibroblast growth factor receptor. FGFR1 is a receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. Aberrant activation of FGFR1 has been linked to various types of cancer. [, ]
Studies have been conducted to assess the potential anti-cancer properties of JNJ-64123247 in vitro (laboratory) and in vivo (animal models) settings. These studies have shown that JNJ-64123247 can: